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Compound of Interest

Compound Name: DF-461

Cat. No.: B607083 Get Quote

Note: Publicly available scientific literature does not contain extensive information on a

compound designated "DF-461". However, the designation is highly similar to "MYK-461", the

original research name for Mavacamten, a well-characterized cardiac myosin inhibitor. This

guide will proceed under the assumption that "DF-461" refers to MYK-461 (Mavacamten).

Introduction
DF-461 (Mavacamten) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac

myosin.[1][2] It is designed to target the underlying hypercontractility associated with

hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads available for

actin binding, thereby normalizing contractile force.[2][3] This document provides an in-depth

overview of the in vitro characterization of DF-461, summarizing key quantitative data, detailing

experimental methodologies, and illustrating its mechanism of action.

Quantitative Data Summary
The in vitro inhibitory activity of DF-461 has been assessed across various enzymatic and

cellular assay systems. The half-maximal inhibitory concentration (IC50) values are

summarized below.

Table 1: Enzymatic Inhibition of Myosin ATPase Activity
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System Species/Mutation IC50 (µM) Reference

Myofibrils Mouse Cardiac 0.3 [4][5]

Bovine Cardiac 0.490 ± 0.027 [6]

Human Cardiac 0.711 ± 0.099 [6]

Rabbit Skeletal 2.14 ± 0.27 [6]

Actin-Activated

Myosin
Not Specified 0.47 ± 0.14 [3]

Human Cardiac

Myosin-S1
Wild-Type 1.78 [6]

R403Q Mutant - [6]

R453C Mutant - [6]

R719W Mutant 1.31 [6]

R723G Mutant - [6]

G741R Mutant 0.653 [6]

Phosphate Release

(Bovine)
Cardiac Myosin-S1 1.85 [6]

Phosphate Release

(Human)
Cardiac Myosin-S1 1.78 [6]

Table 2: Cellular and Functional Inhibition
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Assay System Species
Parameter
Measured

IC50 (µM) Reference

Cardiomyocytes Rat Ventricular
Fractional

Shortening
0.18 [4][5]

iPSC-

Cardiomyocytes
Human

Impedance

Amplitude
0.204 [3]

In Vitro Motility Not Specified
Actin Filament

Velocity (cHMM)
0.14 [7]

In Vitro Motility Not Specified
Actin Filament

Velocity (cS1)
0.62 [7]

Cardiomyocyte

Contracture
Rat CCCP-induced 27.4 [8]

Mechanism of Action and Signaling Pathways
DF-461 modulates the cardiac myosin chemomechanical cycle. It primarily acts by stabilizing

an auto-inhibited, energy-sparing state of myosin known as the interacting-heads motif (IHM),

where the myosin heads are sequestered and unavailable for actin binding.[7][9] This reduces

the number of myosin heads entering the force-producing state. Mechanistically, DF-461 has

been shown to inhibit the rate of phosphate release from the myosin-ADP-Pi complex, a rate-

limiting step in the transition to the strongly actin-bound, force-generating state.[5][6]
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Cardiac Myosin Chemomechanical Cycle and DF-461 Intervention.

Experimental Workflow
The in vitro characterization of a cardiac myosin inhibitor like DF-461 typically follows a

hierarchical approach, starting from purified proteins and progressing to more complex cellular

systems.
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General workflow for in vitro characterization of a cardiac myosin inhibitor.
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Experimental Protocols
The following are representative protocols for key experiments used in the in vitro

characterization of DF-461.

Myosin ATPase Activity Assay (NADH-Coupled Plate-
Based)
This assay measures the rate of ATP hydrolysis by myosin by coupling the production of ADP

to the oxidation of NADH.

Principle: The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is

coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes

NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the ATPase

activity.

Materials:

Purified cardiac myosin or myofibrils

Assay Buffer: 20 mM imidazole (pH 7.5), 10 mM KCl, 4 mM MgCl2, 1 mM DTT

Enzyme Mix: Pyruvate kinase, lactate dehydrogenase

Substrate Mix: ATP, phosphoenolpyruvate, NADH

DF-461 stock solution in DMSO

384-well UV-transparent microplate

Procedure:

Prepare a serial dilution of DF-461 in DMSO.

To each well of the microplate, add 2 µL of the DF-461 dilution or DMSO (for control).

Prepare a reaction mixture containing Assay Buffer, Enzyme Mix, and Substrate Mix.
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Add 40 µL of the reaction mixture to each well.

Initiate the reaction by adding 10 µL of myosin/myofibril suspension (e.g., final

concentration of 0.25 mg/mL).

Immediately place the plate in a microplate reader pre-set to 25°C.

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis:

Calculate the rate of NADH consumption (Vmax) from the linear portion of the absorbance

curve for each concentration of DF-461.

Normalize the rates relative to the DMSO control (0% inhibition) and a no-myosin control

(100% inhibition).

Plot the normalized rates against the logarithm of DF-461 concentration and fit the data to

a four-parameter logistic equation to determine the IC50 value.[6]

Isolated Cardiomyocyte Contractility Assay
This assay assesses the effect of DF-461 on the contractile function of living, isolated

cardiomyocytes.

Principle: The fractional shortening of isolated, electrically paced cardiomyocytes is

measured using video microscopy and edge-detection software. A decrease in fractional

shortening indicates reduced contractility.

Materials:

Isolated adult rat or mouse ventricular cardiomyocytes

Tyrode's solution (containing 1.8 mM CaCl2)

Laminin-coated perfusion chamber

Field stimulation electrode
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Inverted microscope with a camera and edge-detection system

DF-461 stock solution in DMSO

Procedure:

Plate isolated cardiomyocytes on a laminin-coated perfusion chamber and allow them to

adhere.

Mount the chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field

stimulation electrode.

Record baseline contractile activity (sarcomere length at diastole and systole) for several

cells.

Introduce Tyrode's solution containing a specific concentration of DF-461 (or DMSO as a

vehicle control) into the chamber.

After a 5-10 minute incubation period, record the contractile activity again for the same

cells.

Repeat for a range of DF-461 concentrations.

Data Analysis:

Calculate fractional shortening (FS) as: FS (%) = [(Diastolic Length - Systolic Length) /

Diastolic Length] * 100.

For each cell, calculate the percentage change in fractional shortening after compound

addition relative to its baseline.

Average the results for multiple cells at each concentration.

Plot the percentage inhibition of fractional shortening against the logarithm of DF-461
concentration to determine the IC50 value.[4]
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In Vitro Motility Assay
This assay measures the effect of DF-461 on the velocity of actin filaments propelled by

surface-adsorbed myosin.

Principle: Heavy meromyosin (HMM) fragments are adhered to a nitrocellulose-coated

coverslip. Fluorescently labeled actin filaments are added in the presence of ATP. The

movement of these filaments is observed by fluorescence microscopy, and their velocity is

quantified.

Materials:

Purified cardiac heavy meromyosin (HMM)

Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine)

Motility Buffer: 25 mM imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 2 mM

DTT

ATP solution

Oxygen scavenging system (glucose oxidase, catalase, glucose)

Nitrocellulose-coated coverslips

Procedure:

Create a flow cell using a coverslip and a glass slide.

Sequentially flow HMM solution into the chamber, followed by a blocking agent (e.g.,

BSA), to coat the surface.

Introduce fluorescent actin filaments into the chamber and allow them to bind to the HMM.

Initiate motility by flowing in Motility Buffer containing ATP, the oxygen scavenging system,

and the desired concentration of DF-461 (or DMSO).
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Record videos of filament movement using a fluorescence microscope equipped with a

sensitive camera.

Data Analysis:

Use automated tracking software to measure the velocity of a large number of individual

filaments for each condition.

Calculate the average filament velocity for each DF-461 concentration.

Normalize the velocities to the DMSO control.

Plot the normalized velocity against the logarithm of DF-461 concentration and fit the data

to determine the IC50 value.[6]

Conclusion
The in vitro characterization of DF-461 (Mavacamten) demonstrates its potent and selective

inhibition of cardiac myosin. Through a variety of assays, from purified enzyme systems to

isolated cardiomyocytes, a consistent mechanism of reducing ATPase activity and contractility

has been established. The data supports its role as a modulator of sarcomere function,

providing a clear rationale for its therapeutic application in conditions of cardiac

hypercontractility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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